3-Chloro-4-(1-hydroxyethyl)phenol CAS number and physicochemical properties
3-Chloro-4-(1-hydroxyethyl)phenol CAS number and physicochemical properties
An In-Depth Technical Guide to the Synthesis and Characterization of Chloro-Hydroxy-Substituted Phenyl-Ethanols for Pharmaceutical Research
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and analysis of chloro-hydroxy-substituted phenyl-ethanols, with a specific focus on the isomeric series including 3-Chloro-4-(1-hydroxyethyl)phenol. While a specific CAS (Chemical Abstracts Service) number for 3-Chloro-4-(1-hydroxyethyl)phenol is not readily found in major chemical databases, this guide will leverage established protocols for closely related isomers to provide a robust framework for its synthesis and characterization. This document is intended for researchers, chemists, and drug development professionals who require a detailed, practical understanding of the chemistry and analytical validation of this class of compounds, which serve as crucial intermediates in pharmaceutical synthesis.
Compound Identification and Isomeric Context
The precise compound of interest is 3-Chloro-4-(1-hydroxyethyl)phenol. However, it is crucial to note that this specific isomer is not as commonly documented as its structural relatives. For context and reference, the CAS numbers of closely related isomers are provided:
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4-Chloro-2-(1-hydroxyethyl)phenol: A well-characterized isomer with a documented melting point.[1]
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3-[(1R)-2-chloro-1-hydroxyethyl]phenol: CAS Number 925430-39-3.[2][3] Note the substitution pattern differs.
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1-(5-Chloro-2-hydroxyphenyl)ethan-1-one: CAS Number 1450-74-4. This is the ketone precursor to an isomeric alcohol.[4]
The lack of a dedicated CAS number for 3-Chloro-4-(1-hydroxyethyl)phenol suggests it may be a novel compound or a less-common research intermediate. The methodologies outlined herein are based on established chemical principles and adapted from proven syntheses of its isomers.
Physicochemical Properties
The properties for the target compound are predicted based on its structure and data from analogous compounds.
| Property | Value | Source |
| IUPAC Name | 3-Chloro-4-(1-hydroxyethyl)phenol | - |
| Molecular Formula | C₈H₉ClO₂ | [2][5] |
| Molecular Weight | 172.61 g/mol | [2][5] |
| Appearance | Predicted to be a white to light yellow solid or oil | [1][4][6] |
| Boiling Point | Not available | - |
| Melting Point | Not available (Isomer 4-chloro-2-(1-hydroxyethyl)phenol melts at 98°C) | [1] |
| Solubility | Expected to be soluble in methanol, ethanol, and other polar organic solvents. | [1] |
Synthesis Protocol: Reduction of 3-Chloro-4-hydroxyacetophenone
The most direct and reliable route to synthesize 3-Chloro-4-(1-hydroxyethyl)phenol is through the selective reduction of the corresponding ketone, 3-Chloro-4-hydroxyacetophenone. This process is adapted from the well-documented synthesis of the isomeric 4-chloro-2-(1-hydroxyethyl)phenol.[1]
Rationale for Reagent Selection
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Precursor: 3-Chloro-4-hydroxyacetophenone is the logical starting material. Its synthesis can be achieved via the Friedel-Crafts acylation of 2-chlorophenol, though this precursor may be commercially available.
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Reducing Agent: Sodium borohydride (NaBH₄) is the reagent of choice.[1] It is a mild and selective reducing agent (chemoselective) that will readily reduce the ketone functional group to a secondary alcohol. Critically, it will not reduce the aromatic ring or cleave the chloro or hydroxyl substituents under the specified conditions. This selectivity is paramount to achieving a high yield of the desired product.
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Solvent: Methanol is an ideal solvent as it readily dissolves both the ketone precursor and the sodium borohydride, providing a homogenous reaction medium.[1]
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Workup: The reaction is quenched with water and acidified with a weak acid, such as acetic acid.[1] This neutralizes any remaining borohydride and protonates the resulting alkoxide to form the final alcohol product. Extraction with a water-immiscible organic solvent like diethyl ether allows for the separation of the product from inorganic salts.
Step-by-Step Experimental Methodology
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Dissolution: Dissolve 5 grams of 3-Chloro-4-hydroxyacetophenone in 50 mL of methanol in a 250 mL round-bottom flask. Cool the solution in an ice bath to approximately 0-5°C.
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Reduction: To the cooled, stirring solution, add 0.5 grams of sodium borohydride in small portions over 15 minutes.[1] Rationale: Portion-wise addition is a critical safety measure to control the exothermic reaction and prevent excessive hydrogen gas evolution.
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Reaction: After the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 30 minutes.[1]
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Quenching: Carefully pour the reaction mixture into 100 mL of ice-water and acidify to a pH of ~5-6 with dilute acetic acid.[1] Rationale: Acidification protonates the intermediate phenoxide and alkoxide, yielding the final product.
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Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).[1]
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Washing: Combine the organic extracts and wash with a 5% aqueous sodium bicarbonate solution (50 mL) to remove residual acetic acid, followed by a final wash with water (50 mL).[1]
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Drying and Concentration: Dry the ethereal solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[1]
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Purification: The resulting crude product (a colorless oil or solid) can be purified by crystallization from a hexane/ethyl acetate solvent system to yield pure 3-Chloro-4-(1-hydroxyethyl)phenol.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 3-Chloro-4-(1-hydroxyethyl)phenol.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a multi-step analytical approach is required. This serves as a self-validating system for the synthesis protocol.
Recommended Analytical Techniques
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Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds.[7] The GC separates the product from any residual starting material or byproducts, and the MS provides a fragmentation pattern (a "molecular fingerprint") and the molecular weight of the compound, confirming its identity.
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High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for assessing the purity of the final product.[8] Phenolic compounds have a strong UV chromophore, making them easily detectable. A single, sharp peak indicates a high degree of purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structural elucidation. This technique provides detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, confirming the precise isomeric structure.
Protocol for Purity Analysis by HPLC-UV
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Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in HPLC-grade methanol. From this, prepare a dilution to approximately 50 µg/mL in the mobile phase.
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Instrumentation: Use a standard HPLC system equipped with a C18 reverse-phase column and a UV detector set to a wavelength appropriate for the phenol chromophore (e.g., 275 nm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is typically effective. For example, a gradient from 10% B to 90% B over 15 minutes.
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Injection and Analysis: Inject 10 µL of the prepared sample. The purity is calculated by integrating the area of the main product peak and expressing it as a percentage of the total area of all observed peaks.
Analytical Workflow Diagram
Caption: Analytical workflow for compound validation and characterization.
Safety, Handling, and Storage
As with all chlorinated phenolic compounds, proper safety precautions are mandatory.
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[4]
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Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[9][10] In case of contact, rinse immediately and thoroughly with water.[4]
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Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is a concern, as phenols can be susceptible to oxidation.
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Toxicity: This compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation and serious eye irritation.[4]
Conclusion
This guide provides a robust and scientifically grounded framework for the synthesis and characterization of 3-Chloro-4-(1-hydroxyethyl)phenol. By adapting proven methodologies from closely related isomers, researchers can confidently produce and validate this compound. The emphasis on chemoselectivity in the synthesis and the multi-technique approach to analytical characterization ensures a final product of high purity and confirmed identity, suitable for demanding applications in drug discovery and development.
References
- Sigma-Aldrich. (2025, November 6).
- PrepChem.com. Synthesis of 3-chloro-4-(1,1-dimethylethyl)phenol.
- Tokyo Chemical Industry. (2025, December 10).
- Thermo Fisher Scientific. (2025, September 7).
- Clearsynth. (2026, March 28).
- Merck Millipore.
- PrepChem.com. Synthesis of 4-chloro-2-(1-hydroxyethyl)phenol.
- ChemicalBook. 3-[(1R)-2-chloro-1-hydroxyethyl]phenol synthesis.
- Sigma-Aldrich. 4-(1-Hydroxyethyl)phenol | 2380-91-8.
- Scirp.org.
- Chemsrc. 3-chloro-2-[(1R)-1-hydroxyethyl]phenol | CAS#:2227812-86-2.
- ChemicalBook. (2023, June 27). 3-[(1R)-2-chloro-1-hydroxyethyl]phenol | 925430-39-3.
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